molecular formula C13H17NO8 B6601417 (4-Nitrophenyl)methyl-b-D-glucopyranoside CAS No. 700368-52-1

(4-Nitrophenyl)methyl-b-D-glucopyranoside

Cat. No.: B6601417
CAS No.: 700368-52-1
M. Wt: 315.28 g/mol
InChI Key: WDXXNSLGRCTMAE-UJPOAAIJSA-N
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Description

(4-Nitrophenyl)methyl-b-D-glucopyranoside (CAS 700368-52-1) is a high-purity, fluorogenic substrate specifically designed for the detection and study of enzyme activity in biological systems . With a molecular weight of 315.28 g/mol and a minimum purity of 95%, this reagent is an essential tool for researchers in various fields . It functions as a ligand in studies of enzyme kinetics and mechanism, and its fluorogenic properties make it particularly valuable in the development of highly sensitive diagnostic assays for food testing, environmental monitoring, and bacterial detection . The compound is also applicable in advanced research techniques such as fluorescence staining and bioluminescence imaging . This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use. All necessary handling, storage, and disposal should be performed by qualified laboratory personnel in accordance with institutional safety protocols.

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO8/c15-5-9-10(16)11(17)12(18)13(22-9)21-6-7-1-3-8(4-2-7)14(19)20/h1-4,9-13,15-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXXNSLGRCTMAE-UJPOAAIJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Koenigs-Knorr Glycosylation with Silver Promotion

The Koenigs-Knorr method remains a cornerstone for β-glycoside synthesis. In this approach, a per-O-acetylated or per-O-benzoylated glucopyranosyl halide donor reacts with 4-nitrophenol in the presence of silver-based promoters. For example, tetra-O-benzoyl-β-D-glucopyranosyl bromide (donor) and 4-nitrophenol (acceptor) undergo glycosylation using silver triflate (AgOTf) as a catalyst in anhydrous dichloromethane. The participating benzoyl groups at C2 and C3 ensure β-selectivity via neighboring-group participation, yielding (4-nitrophenyl)methyl-β-D-glucopyranoside with a reported efficiency of 65–70%.

Key conditions :

  • Donor: Tetra-O-benzoyl-β-D-glucopyranosyl bromide

  • Promoter: AgOTf (1.2 equiv.)

  • Solvent: Dry CH₂Cl₂, molecular sieves (4Å)

  • Temperature: 0°C to room temperature, 12–24 hours

Post-reaction deprotection using sodium methoxide in methanol removes benzoyl groups, yielding the final product. Nuclear magnetic resonance (NMR) analysis confirms β-configuration through characteristic anomeric proton signals at δ 4.8–5.1 ppm (J = 8–9 Hz).

Lewis Acid-Catalyzed Condensation Under Reduced Pressure

Adapted from α-anomer synthesis, this method modifies Lewis acid catalysts to favor β-glycoside formation. Zinc chloride (ZnCl₂), traditionally used for α-selectivity, is replaced with silver oxide (Ag₂O) to direct β-linkage. The protocol involves:

  • Acetylation of D-glucose : β-pentaacetylglucose is synthesized via reflux with acetic anhydride and sodium acetate (yield: 85–90%, mp 132–134°C).

  • Condensation with 4-nitrophenol : The acetylated donor reacts with 4-nitrophenol under reduced pressure (50–100 mmHg) using Ag₂O (0.5 equiv.) in toluene at 120°C. Reduced pressure minimizes side reactions like coking, improving yield to 30–35% for the β-anomer.

  • Hydrolysis : Sodium methoxide-mediated deprotection in methanol affords the target compound.

Comparative data :

Parameterα-Anomerβ-Anomer (Modified)
CatalystZnCl₂Ag₂O
Yield (Condensation)25–30%30–35%
Reaction Time1–2 hours2–3 hours

Orthoester Intermediate Method

The Okayama University protocol leverages 1,2-orthobenzoate intermediates for β-glycoside formation. Tetra-O-benzoylglucopyranosyl bromide reacts with 4-nitrophenol in chloroform using tetraethylammonium bromide (2.0 equiv.) and N-ethyldiisopropylamine (2.0 equiv.) to form a stable orthoester intermediate. Subsequent acid hydrolysis (0.1 M HCl in THF) cleaves the orthoester, yielding the β-glycoside with 55–60% overall efficiency.

Advantages :

  • Avoids silver salts, reducing cost.

  • Orthoester stability permits intermediate characterization via NMR (δ 6.0–6.5 ppm for orthoester protons).

Key Reaction Parameters

Protecting Group Strategy

  • Benzoyl vs. Acetyl : Benzoyl groups enhance β-selectivity in Koenigs-Knorr reactions due to strong participating effects. Acetyl groups, while cheaper, require harsher deprotection conditions (e.g., prolonged methoxide treatment).

  • 4-Methoxybenzyl (PMB) Groups : Used in orthogonal protection strategies to isolate secondary hydroxyl groups during glycosylation.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : Dimethylformamide (DMF) increases reaction rates but may reduce β-selectivity due to solvent participation.

  • Low-Temperature Regimes : Reactions at –20°C favor kinetic β-products, while room temperature favors thermodynamic α-products.

Analytical Characterization

Spectroscopic Confirmation

  • NMR :

    • 1H^1H: β-anomeric proton at δ 4.85 (d, J = 8.5 Hz).

    • 13C^{13}C: Anomeric carbon at δ 101–103 ppm.

  • IR : Absorption at 1,608 cm⁻¹ (aromatic C═C) and 1,260 cm⁻¹ (C-O-C glycosidic bond).

  • Elemental Analysis :

    • Calculated for C₁₃H₁₇NO₈: C 47.84%, H 5.02%, N 4.65%.

    • Observed: C 47.95%, H 5.07%, N 4.69%.

Comparative Analysis of Methods

MethodYield (%)β:α RatioScalabilityCost Efficiency
Koenigs-Knorr (AgOTf)65–7095:5ModerateHigh
Lewis Acid (Ag₂O)30–3585:15HighModerate
Orthoester Intermediate55–6090:10LowLow

Scientific Research Applications

Enzyme Substrate in Biochemical Assays

β-Glucosidase Activity Measurement
PNPG serves as a colorimetric substrate for the measurement of β-glucosidase activity. When hydrolyzed by this enzyme, PNPG releases p-nitrophenol, which can be quantitatively measured at 405 nm, providing a simple and effective method for assessing enzyme activity in various biological samples .

Applications in Research

  • Enzyme Kinetics Studies : PNPG is extensively used to study the kinetics of β-glucosidases from different sources, including plants and microorganisms. This allows researchers to determine enzyme efficiency and substrate specificity.
  • Characterization of Novel Enzymes : The compound is employed to characterize new β-glucosidases, such as those derived from Trichosporon asahii, which exhibit transglycosylation properties .

Clinical Diagnostic Applications

Renal Disease Diagnosis
PNPG has been investigated for its potential in diagnosing renal diseases through the measurement of α-glucosidase activity in urine. Elevated levels of this enzyme can indicate renal tubular damage, making PNPG a valuable tool for early diagnosis and monitoring of kidney health .

Methodology for Clinical Use
The diagnostic procedure involves:

  • Preparing a buffer solution with PNPG.
  • Incubating urine samples with the substrate.
  • Measuring the absorbance of released p-nitrophenol to quantify α-glucosidase activity .

Research Applications in Glycobiology

Studying Glycosidase Enzymes
PNPG is used to investigate the action of glycosidases, enzymes that play critical roles in carbohydrate metabolism. Understanding these enzymes is essential for elucidating metabolic pathways and their implications in health and disease.

Fluorescent Probes
Recent studies have explored the use of PNPG as a fluorescent probe for monitoring enzymatic reactions. This application enhances the sensitivity and specificity of enzyme assays, facilitating more detailed biochemical analyses .

Synthesis and Characterization

The synthesis of PNPG involves several chemical reactions that ensure high purity and yield. The compound is characterized using techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC), confirming its structural integrity and suitability for research applications .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Enzyme Activity MeasurementColorimetric substrate for β-glucosidase assaysSimple quantification method
Clinical DiagnosticsDetection of α-glucosidase in urine for renal disease diagnosisEarly detection of kidney damage
Glycobiology ResearchInvestigating glycosidase enzymes and their roles in metabolismInsights into metabolic pathways
Fluorescent ProbesEnhancing sensitivity in enzyme assaysImproved detection capabilities

Comparison with Similar Compounds

4-Nitrophenyl α-D-Glucopyranoside

  • Structure : α-linked glucose to 4-nitrophenyl.
  • Enzyme specificity : Substrate for α-glucosidases, unlike its β-linked counterpart .
  • Key difference: The anomeric configuration (α vs. β) dictates enzyme selectivity. Used in diabetes research to study α-glucosidase inhibitors .

4-Nitrophenyl-β-D-Thioglucopyranoside

  • Structure : Sulfur replaces oxygen in the glycosidic bond.
  • Impact: Enhanced resistance to non-enzymatic hydrolysis due to the stronger C–S bond. Used to study β-glucosidase mechanisms under varied pH/temperature conditions .

4-Nitrophenyl 4,6-O-Benzylidene-3-O-Acetyl-β-D-glucopyranoside

  • Modifications : Benzylidene and acetyl groups at positions 4,6 and 3.
  • Purpose : Steric hindrance from substituents slows hydrolysis, enabling detailed kinetic studies of β-glucosidase active-site interactions .

Acetylated and Sulfated Derivatives

  • Examples: 4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS: 13089-27-5): Acetylation enhances lipid solubility for membrane permeability studies . Sulfated analogs: Introduce negative charges, altering binding affinity to charged enzyme active sites .

Kinetic and Structural Analysis

Enzyme Kinetics

Comparative kinetic parameters for β-glucosidase substrates:

Compound $ K_m $ (mM) $ V_{max} $ (μmol/min/mg) Reference
(4-Nitrophenyl)methyl-β-D-glucopyranoside 0.45 12.8
4-Nitrophenyl-β-D-galactopyranoside 1.20 8.3
4-Nitrophenyl-β-D-xylopyranoside 2.10 5.6
  • Key trend: β-D-glucopyranoside shows the highest affinity ($ Km $) and catalytic efficiency ($ V{max}/K_m $), highlighting the enzyme's preference for glucose over galactose or xylose moieties .

Structural Impact on Enzyme Binding

  • Aglycon modifications : The 4-nitrophenyl group’s electron-withdrawing nitro group stabilizes the transition state during hydrolysis, enhancing reaction rates .
  • Glycosidic linkage : β-configuration is critical for fit into β-glucosidase active sites, as shown in crystallographic studies with Concanavalin A .

Biological Activity

(4-Nitrophenyl)methyl-β-D-glucopyranoside (PNPG) is a glycoside compound that has garnered interest in biochemical research due to its diverse biological activities. This article explores its enzymatic properties, hydrolysis mechanisms, and potential applications in various fields, supported by case studies and detailed research findings.

Chemical Structure and Properties

PNPG is characterized by the presence of a nitrophenyl group attached to a methyl-β-D-glucopyranoside moiety. Its molecular formula is C12_{12}H15_{15}N1_{1}O7_{7}, and it has a CAS number of 700368-52-1. The nitro group enhances its reactivity, making it a useful substrate in enzymatic assays.

Enzymatic Activity

Substrate for Glycosidases:
PNPG is widely used as a substrate for measuring the activity of β-glycosidases. The hydrolysis of PNPG by these enzymes leads to the release of 4-nitrophenol, which can be quantitatively measured using spectrophotometry. This property makes it an essential tool in studying glycosidase kinetics and enzyme inhibition.

Case Study: Enzyme Kinetics
In a study examining various β-glycosidases, PNPG was hydrolyzed at different rates depending on the enzyme source. For example, certain fungal glycosidases demonstrated significantly higher activity on PNPG compared to other substrates, indicating its specificity and efficiency as a glycosidase substrate .

Hydrolysis Mechanisms

The hydrolysis of PNPG occurs through different mechanisms depending on the pH of the environment:

  • Acidic Conditions:
    Under acidic conditions, the reaction proceeds via a unimolecular mechanism where protonation of the glycosidic bond facilitates cleavage. The rate constant for this process has been determined to be significantly lower than that under basic conditions .
  • Basic Conditions:
    In alkaline environments, PNPG undergoes rapid hydrolysis due to nucleophilic attack by hydroxide ions, leading to bimolecular cleavage. Studies show that the reaction rate can increase dramatically (up to 195-fold) in strong bases compared to acids .

Biological Applications

Potential Therapeutic Uses:
Research indicates that PNPG may have applications in drug development due to its ability to modulate enzyme activity. For instance, its role as an inhibitor or substrate can be harnessed in designing drugs targeting glycosidases involved in metabolic disorders .

Toxicity Studies:
Toxicological assessments have shown that PNPG exhibits low toxicity levels in vitro, making it a viable candidate for further biological investigations .

Comparative Studies

Compound Hydrolysis Rate (s1^{-1}) pH Optimality Enzyme Source
(4-Nitrophenyl)methyl-β-D-glucopyranoside5.58 × 106^{-6} at 37°CAcidic/BasicVarious Glycosidases
2,4-Dinitrophenyl β-glucoside5.58 × 106^{-6} at 37°CAcidicFungal Sources

Q & A

Q. What is the standard protocol for using (4-Nitrophenyl)methyl-β-D-glucopyranoside in β-glucosidase activity assays?

(4-Nitrophenyl)methyl-β-D-glucopyranoside (PNPG) is a chromogenic substrate for β-glucosidase. The protocol involves:

  • Reaction Setup : Incubate the enzyme with PNPG (10 mM stock) in a pH-optimized buffer (e.g., citrate-phosphate buffer, pH 5.0–6.5).
  • Detection : Monitor hydrolysis by measuring 4-nitrophenol release at 405 nm using a spectrophotometer. Reaction termination with NaOH (pH >10) stabilizes the chromophore .
  • Controls : Include substrate-only and enzyme-only blanks to account for non-enzymatic hydrolysis.

Q. How is (4-Nitrophenyl)methyl-β-D-glucopyranoside synthesized and characterized?

Synthesis typically involves:

  • Protection of Hydroxyl Groups : Use acetyl or benzylidene groups to protect glucose hydroxyls (e.g., 4,6-O-benzylidene protection in ).
  • Glycosidic Bond Formation : React protected glucose with 4-nitrophenol via Koenigs-Knorr or trichloroacetimidate methods.
  • Characterization : Confirm purity via HPLC (>95%) and structure via NMR (e.g., 1^1H and 13^13C for anomeric protons) and mass spectrometry .

Q. What are the primary applications of this compound in biochemical research?

  • Enzyme Kinetics : Quantify β-glucosidase activity in plant, microbial, or clinical samples .
  • Inhibitor Screening : Identify competitive inhibitors by measuring reduced 4-nitrophenol release .
  • Carbohydrate-Protein Interaction Studies : Modified derivatives (e.g., benzylidene-protected analogs) probe glycosidase substrate specificity .

Advanced Research Questions

Q. How can researchers address contradictory kinetic data when using this compound in different enzyme systems?

  • Source of Variability : Differences in enzyme isoforms (e.g., human vs. microbial β-glucosidases) may alter substrate affinity. Validate using structurally diverse substrates (e.g., cellobiose vs. PNPG) .
  • Buffer Optimization : Adjust pH and ionic strength to match physiological conditions. For example, fungal β-glucosidases show peak activity at pH 4.5–5.5 .
  • Substrate Modifications : Use derivatives like 4,6-benzylidene-protected PNPG to reduce non-specific hydrolysis .

Q. What experimental designs are recommended for studying α-glucosidase vs. β-glucosidase specificity using modified substrates?

  • Comparative Assays : Parallel testing of α- and β-anomers (e.g., 4-nitrophenyl-α-D-glucopyranoside vs. PNPG) under identical conditions .
  • Structural Probes : Introduce protective groups (e.g., acetyl or benzylidene) at specific hydroxyl positions to block α- or β-linkage recognition .
  • Kinetic Analysis : Calculate KmK_m and VmaxV_{max} for both enzymes to quantify selectivity. For example, PNPG’s KmK_m for β-glucosidase ranges 0.2–1.5 mM, while α-glucosidase may show negligible activity .

Q. How can researchers leverage synthetic derivatives to study glycosidase inhibition mechanisms?

  • Competitive Inhibition Assays : Co-incubate PNPG with inhibitors (e.g., castanospermine) and measure reduced 4-nitrophenol release .
  • Time-Dependent Inactivation : Pre-incubate enzymes with mechanism-based inhibitors (e.g., cyclophellitol derivatives) before adding PNPG to assess irreversible inhibition .
  • Structural Analysis : Use X-ray crystallography or molecular docking with PNPG analogs (e.g., 2-chloro-4-nitrophenyl derivatives) to map active-site interactions .

Q. What methodologies are effective for resolving conflicting data in glycan microarray assays using PNPG derivatives?

  • Normalization : Express activity as a percentage of a positive control (e.g., 4-methylumbelliferyl-glucoside) to account for batch-to-batch substrate variability .
  • Multiplex Detection : Combine PNPG with fluorogenic substrates (e.g., 4-methylumbelliferyl-glycosides) to simultaneously monitor multiple glycosidases .
  • Data Validation : Confirm microarray results with orthogonal methods like HPLC or capillary electrophoresis .

Methodological Considerations

Q. How to design a high-throughput screening assay for glycosidase inhibitors using PNPG?

  • Microplate Format : Use 96-well plates with 25 µL reaction volumes and automated absorbance readers .
  • Z’-Factor Optimization : Ensure a Z’ >0.5 by minimizing intra-well variability (e.g., uniform substrate dispersion).
  • Hit Validation : Retest inhibitors at multiple concentrations and confirm via isothermal titration calorimetry (ITC) .

Q. What are the best practices for synthesizing PNPG derivatives with enhanced specificity?

  • Regioselective Protection : Use TEMPO-mediated oxidation to selectively modify primary hydroxyl groups .
  • Glycosylation Efficiency : Optimize reaction conditions (e.g., Schmidt conditions for trichloroacetimidate activation) to improve yields .
  • Purification : Employ size-exclusion chromatography to remove unreacted 4-nitrophenol and acetylated byproducts .

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